molecular formula C18H20O3 B1311407 8-(2-Naphthyl)-8-oxooctanoic acid CAS No. 362669-52-1

8-(2-Naphthyl)-8-oxooctanoic acid

Cat. No.: B1311407
CAS No.: 362669-52-1
M. Wt: 284.3 g/mol
InChI Key: QGDXRNDAAVAQIV-UHFFFAOYSA-N
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Description

8-(2-Naphthyl)-8-oxooctanoic acid is an organic compound that features a naphthalene ring attached to an octanoic acid chain with a ketone functional group at the eighth carbon

Scientific Research Applications

8-(2-Naphthyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Future Directions

The future research directions for “8-(2-Naphthyl)-8-oxooctanoic acid” would depend on its potential applications. Given the reactivity of the 2-naphthol group, it could be interesting to explore its use in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Naphthyl)-8-oxooctanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-naphthol and octanoic acid.

    Reaction Conditions: The reaction involves the formation of an ester intermediate, followed by oxidation to introduce the ketone functionality at the eighth carbon.

    Catalysts and Reagents: Common reagents include sulfuric acid for esterification and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and solvent-free conditions can also be employed to align with green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

    2-Naphthol: A precursor in the synthesis of 8-(2-Naphthyl)-8-oxooctanoic acid, known for its use in organic synthesis.

    Octanoic Acid: Another precursor, commonly used in the synthesis of esters and other derivatives.

    Naphthalene Derivatives: Compounds such as 2-naphthylacetic acid and 2-naphthylamine, which share the naphthalene core structure.

Uniqueness: this compound is unique due to the presence of both a naphthalene ring and a ketone-functionalized octanoic acid chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-naphthalen-2-yl-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c19-17(9-3-1-2-4-10-18(20)21)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13H,1-4,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDXRNDAAVAQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449363
Record name 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362669-52-1
Record name 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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